molecular formula C25H23FN2O2S B2964352 (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1025703-69-8

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2964352
CAS No.: 1025703-69-8
M. Wt: 434.53
InChI Key: FXFOMNFXMRXEOR-RFBIWTDZSA-N
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Description

The compound contains a benzothiazole ring, which is a type of heterocyclic aromatic compound. Benzothiazoles have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives are often synthesized through reactions involving substituted 2-amino benzothiazoles .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Benzothiazole derivatives, for instance, have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .

Scientific Research Applications

Fluorescence Sensing Applications

Compounds structurally related to (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide have been explored for their potential as fluorescent sensors. For instance, benzimidazole and benzothiazole conjugates have been studied for their ability to detect metal ions like Al3+ and Zn2+ through fluorescence changes, demonstrating the potential of similar compounds in sensing applications (Suman et al., 2019).

Antimicrobial and Anticancer Activities

The incorporation of benzothiazole and related heterocycles into molecular frameworks has been extensively researched for antimicrobial and anticancer properties. Fluorobenzamides containing thiazole and thiazolidine moieties, for instance, have shown promising antimicrobial activity, highlighting the relevance of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013). Additionally, novel fluorinated benzothiazole compounds have been synthesized and evaluated for their anticancer properties, further suggesting the potential of fluorinated benzothiazoles in cancer research (Hutchinson et al., 2001).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological target. For example, some benzothiazole derivatives have shown anti-inflammatory activity .

Future Directions

Benzothiazole derivatives continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and synthesizing new benzothiazole derivatives with improved pharmacological profiles .

Properties

IUPAC Name

4-benzyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2S/c1-2-30-15-14-28-22-13-12-21(26)17-23(22)31-25(28)27-24(29)20-10-8-19(9-11-20)16-18-6-4-3-5-7-18/h3-13,17H,2,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFOMNFXMRXEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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